Sulfur Oxidation State Dictates Metabolic Stability: Sulfanyl (–S–) versus Sulfinyl (–SO–) and Sulfonyl (–SO₂–) at Imidazole C2
The target compound 303986-83-6 carries a 2-ethylsulfanyl (–S–) substituent at the imidazole C2 position, placing it in the same oxidation state as the potent p38α MAP kinase inhibitor ML3403. In vitro and in vivo metabolism studies on the reference 2-alkylsulfanylimidazole ML3403 (2-methylthio analog) established that compounds in the sulfanyl oxidation state undergo rapid CYP-mediated oxidation to the sulfoxide [1]. When the sulfur atom is replaced by a methylene group (–CH₂–), biotransformation after 4 h incubation with human liver microsomes drops to only 20% (analog 1) and 10% (analog 2), while binding affinity increases 4-fold, demonstrating that oxidation state and atom identity at C2 are not interchangeable without altering both metabolic stability and target binding [1]. In contrast, 2-sulfinyl (–SO–) and 2-sulfonyl (–SO₂–) substituted imidazoles, as described in patent US20100273833A1, represent distinct chemical series with altered electronic properties and are claimed as cytokine inhibitors, not as the same pharmacological profile as the sulfanyl series [2].
| Evidence Dimension | In vitro metabolic stability (human liver microsomes, 4 h) for 2-alkylsulfanylimidazole vs. 2-alkylimidazole analogs |
|---|---|
| Target Compound Data | 303986-83-6 contains 2-ethylsulfanyl (–S–) moiety analogous to ML3403 (rapid sulfoxide oxidation expected; exact % biotransformation not independently measured for 303986-83-6) |
| Comparator Or Baseline | ML3403 (2-methylthio analog): rapid oxidation to sulfoxide; Analog 1 (2-alkylimidazole, –CH₂–): 20% biotransformation; Analog 2 (2-alkylimidazole, –CH₂–): 10% biotransformation |
| Quantified Difference | 2-Alkylimidazole analogs show 80–90% reduced biotransformation and 4-fold increased binding affinity vs. 2-alkylsulfanylimidazole counterparts |
| Conditions | Human liver microsome incubation; 4 h; p38α MAP kinase binding assay |
Why This Matters
Procurement of the sulfanyl (–S–) oxidation state compound is essential for studies requiring the native metabolic liability profile of this scaffold; substituting a sulfinyl, sulfonyl, or de-sulfurized analog will yield divergent ADME data and confound structure–metabolism relationship interpretations.
- [1] Heider, F. et al. (2017) 'From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors', Molecules, 22(10), 1729. doi:10.3390/molecules22101729. View Source
- [2] Patent US20100273833A1, '2-sulfinyl- and 2-sulfonyl-substituted imidazole derivatives and their use as cytokine inhibitors'. View Source
